molecular formula C18H38N2O4 B3422588 Nylon 6/12 CAS No. 26098-55-5

Nylon 6/12

Cat. No.: B3422588
CAS No.: 26098-55-5
M. Wt: 346.5 g/mol
InChI Key: ZMUCVNSKULGPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nylon 6/12, also known as Polyamide 6/12, is a synthetic polymer belonging to the family of nylons. It is composed of repeating units of hexamethylenediamine and dodecanedioic acid, which are linked by amide bonds. This polymer is known for its excellent balance of strength, toughness, and thermal resistance, making it a versatile material used in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nylon 6/12 is typically synthesized through a polycondensation reaction between hexamethylenediamine and dodecanedioic acid. The process involves two main steps:

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Nylon 6/12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Degraded polymer fragments.

    Hydrolysis: Monomers such as hexamethylenediamine and dodecanedioic acid.

    Thermal Degradation: Smaller molecular fragments.

Scientific Research Applications

Nylon 6/12 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Nylon 6/12 exerts its effects is primarily related to its chemical structure. The presence of amide bonds and long carbon chains provides the polymer with high strength, toughness, and thermal resistance. The molecular targets and pathways involved include:

Properties

IUPAC Name

dodecanedioic acid;hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUCVNSKULGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26098-55-5, 51434-97-0
Record name Dodecanedioic acid-hexamethylenediamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26098-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51434-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8027743
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13188-60-8, 26098-55-5
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13188-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylon 6-12 salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedioic acid, compound with hexane-1,6-diamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An autoclave was charged with 5.0 kg of ε-caprolactam, 9.5 kg of 12-aminododecanoic acid and 1.0 kg of water, the temperature was increased gradually to 260° C. and then the internal pressure was adjusted to 4 kg/cm2 2 hours thereafter. After 2 hours of reaction at 260° C., generated steam was gradually removed, and the pressure was adjusted to atmospheric pressure and then to a reduced pressure for 1.5 hours of reaction, thereby obtaining a nylon 6/12 polymer.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
1 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nylon 6/12
Reactant of Route 2
Nylon 6/12
Reactant of Route 3
Reactant of Route 3
Nylon 6/12
Reactant of Route 4
Nylon 6/12
Reactant of Route 5
Nylon 6/12
Reactant of Route 6
Nylon 6/12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.